molecular formula C15H11ClF3NO4 B1678082 Oxyfluorfen CAS No. 42874-03-3

Oxyfluorfen

Cat. No.: B1678082
CAS No.: 42874-03-3
M. Wt: 361.70 g/mol
InChI Key: OQMBBFQZGJFLBU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Oxyfluorfen is a potent herbicide that primarily targets weeds . It is widely used to control broadleaf and grassy weeds in a variety of crops, including soybeans, cotton, vegetables, and fruits . The primary targets of this compound are the chloroplasts in the cells of these weeds .

Mode of Action

This compound works primarily as a contact herbicide . Upon application, it forms a barrier on the surface of the targeted weed, inhibiting its ability to photosynthesize . The herbicide disrupts the electron transport chain in chloroplasts, leading to the accumulation of free radicals and ultimately causing cell membrane damage in the weed’s foliage . This mode of action is particularly advantageous as it allows this compound to target and control weeds without being absorbed into the plant’s root system, reducing the risk of crop damage .

Biochemical Pathways

The biochemical pathway affected by this compound is the photosynthesis process in the chloroplasts of the targeted weeds . By disrupting the electron transport chain in chloroplasts, this compound inhibits the photosynthesis process, leading to the accumulation of free radicals . These free radicals then cause cell membrane damage in the weed’s foliage .

Result of Action

The result of this compound’s action is the effective control of a variety of weeds . Its contact action ensures that it specifically targets weeds without causing major damage to crops . This compound disrupts the photosynthesis process, leading to cell membrane damage and ultimately the death of the weed .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. It is persistent in soil and has been shown to drift from application sites to nearby areas . It can contaminate surface water through spray drift and runoff . Furthermore, this compound is classified as an environmental hazard due to being "very toxic to aquatic life with long-lasting effects" . Therefore, careful management is required when using this compound to minimize its environmental impact .

Biochemical Analysis

Biochemical Properties

Oxyfluorfen plays a significant role in biochemical reactions by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This inhibition leads to the accumulation of protoporphyrin IX, a molecule that is highly reactive in the presence of light and oxygen. The interaction of this compound with PPO disrupts the synthesis of chlorophyll and cytochrome, leading to the production of reactive oxygen species (ROS) that cause cellular damage . Additionally, this compound has been shown to interact with various soil enzymes, including dehydrogenase, phosphatase, protease, and urease, inhibiting their activities in a dose-dependent manner .

Cellular Effects

This compound exerts cytotoxic and genotoxic effects on various cell types. In hemocytes of the mollusk Biomphalaria glabrata, this compound induces significant frequencies of micronuclei, binucleated cells, and apoptosis . It also affects photosynthetic and enzymatic biomarkers in non-target algae species, indicating its broad impact on cellular processes . The herbicide disrupts cell signaling pathways, gene expression, and cellular metabolism by causing oxidative stress and membrane damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting protoporphyrinogen oxidase (PPO). This inhibition prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, leading to the accumulation of the latter. Protoporphyrin IX, in the presence of light and oxygen, generates reactive oxygen species (ROS) that cause lipid peroxidation, protein oxidation, and DNA damage . These molecular interactions result in the disruption of cellular functions and ultimately lead to cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The herbicide’s stability and degradation are influenced by environmental factors such as pH, temperature, and soil composition. Studies have shown that the activity of soil enzymes like dehydrogenase, phosphatase, urease, and protease recovers over time after this compound application, with a minimum of 14 to 21 days required for recovery . Long-term exposure to this compound can lead to persistent changes in soil microbial populations and enzyme activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has minimal acute toxicity, but at higher doses, it can cause significant liver toxicity and alterations in blood parameters, such as anemia . Chronic exposure to high doses of this compound has been associated with liver cancer and other adverse effects in animal studies . The threshold effects and toxic doses need to be carefully monitored to prevent harmful outcomes.

Metabolic Pathways

This compound is metabolized through various pathways involving enzymes such as cytochrome P450 monooxygenases. In bacterial strains like Chryseobacterium aquifrigidense, this compound is degraded into six metabolites through a biochemical degradation pathway . These metabolites are further processed through oxidation, reduction, and conjugation reactions, leading to the eventual breakdown of the herbicide. The metabolic pathways of this compound play a crucial role in determining its persistence and toxicity in the environment.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It forms a barrier on the surface of targeted weeds, inhibiting their ability to photosynthesize . In soil, this compound’s transport is influenced by its sorption to organic matter and soil particles. The addition of organic amendments like digestate can enhance the retention of this compound in soil, reducing its mobility and potential for leaching into water bodies .

Subcellular Localization

This compound’s subcellular localization is primarily within the chloroplasts, where it exerts its herbicidal action by inhibiting protoporphyrinogen oxidase (PPO). The accumulation of protoporphyrin IX in chloroplasts leads to the generation of reactive oxygen species (ROS) that cause oxidative damage to cellular components . The localization of this compound within chloroplasts is critical for its effectiveness as a herbicide, as it directly targets the site of photosynthesis.

Preparation Methods

The preparation of oxyfluorfen involves several steps:

Chemical Reactions Analysis

Oxyfluorfen undergoes various chemical reactions:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, particularly involving its nitro and chloro groups.

    Common Reagents and Conditions: Typical reagents include nitric acid for nitration and sodium ethoxide for condensation.

    Major Products: The major products formed from these reactions include various nitro and chloro derivatives of this compound.

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene
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InChI

InChI=1S/C15H11ClF3NO4/c1-2-23-14-8-10(4-5-12(14)20(21)22)24-13-6-3-9(7-11(13)16)15(17,18)19/h3-8H,2H2,1H3
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InChI Key

OQMBBFQZGJFLBU-UHFFFAOYSA-N
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Canonical SMILES

CCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]
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Molecular Formula

C15H11ClF3NO4
Record name OXYFLUORFEN
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DSSTOX Substance ID

DTXSID7024241
Record name Oxyfluorfen
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Molecular Weight

361.70 g/mol
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Physical Description

Oxyfluorfen is an orange crystalline solid. Non corrosive. Used as an herbicide., Orange to dark red-brown solid; [HSDB]
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Boiling Point

358.2 °C
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Solubility

Readily soluble in most organic solvents, e.g. acetone 72.5, cyclohexanone, isophorone 61.5, dimethylformamide >50, chloroform 50-55, mesityl oxide 40-50 (all in g/100 g, 25 °C), In water, 1.16X10-1 mg/L at 25 °C
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Density

1.49 g/L, Density: 1.35 at 73 °C
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Vapor Pressure

0.00000025 [mmHg], 2X10-7 mm Hg at 25 °C
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Mechanism of Action

Diphenylether-type herbicides are extremely potent inhibitors of protoporphyrinogen oxidase, a membrane-bound enzyme involved in the heme and chlorophyll biosynthesis pathways., The diphenyl-ether herbicides exert their phytotoxic activity /in plants/ by preventing chlorophyll formation ... as a result of inhibition of protoporphyrinogen oxidase. This enzyme is the last step of the common pathway for chlorophyll and heme biosynthesis.
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Color/Form

Orange crystalline solid at room temperature, Orange to deep red brown crystalline solid

CAS No.

42874-03-3
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Melting Point

85-90 °C (tech., 65-84 °C)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of oxyfluorfen?

A: this compound inhibits protoporphyrinogen oxidase (Protox), a key enzyme in the biosynthesis of chlorophyll. [, , , , ]

Q2: How does inhibition of Protox lead to plant death?

A: Protox inhibition disrupts chlorophyll synthesis, leading to the accumulation of a photosensitizing molecule called protoporphyrin IX (Proto IX). When exposed to light, Proto IX generates reactive oxygen species (ROS), causing membrane damage and ultimately cell death. [, , , , , ]

Q3: Do all plant species exhibit the same susceptibility to this compound?

A: No, different plant species and even different cultivars within a species can exhibit varying levels of sensitivity to this compound. This differential susceptibility is attributed to factors like uptake, translocation, metabolism, target site sensitivity, and antioxidant responses. [, , , , , , , ] For instance, wheat is known to be relatively tolerant to this compound compared to barley due to differential inhibition of Protox. []

Q4: How does this compound affect weed species compared to crops like rice?

A: Research suggests that this compound effectively controls various weed species in rice fields, including barnyardgrass, weedy rice, and sedges, while demonstrating acceptable levels of safety for rice. [, , , , , ]

Q5: Are there differences in this compound sensitivity within the same plant?

A: Yes, research shows that different leaf ages in plants like squash and tobacco exhibit varying sensitivity to this compound. Younger leaves are generally more sensitive due to factors such as higher Proto IX accumulation and less efficient antioxidant defenses. [, , ]

Q6: What role do antioxidants play in this compound tolerance?

A: Antioxidant enzymes like ascorbate peroxidase, peroxidase, and catalase play a crucial role in detoxifying ROS generated by this compound. Plants with more robust antioxidant systems may exhibit greater tolerance to the herbicide. [, , , ]

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula is C15H11ClF3NO4 and its molecular weight is 361.7 g/mol.

Q8: Is there spectroscopic data available for this compound?

A: While the provided research abstracts don't delve into detailed spectroscopic data, various techniques like LC/UV, LC/PCD, and GC are commonly used for this compound analysis and characterization. [, , ]

Q9: What is known about the material compatibility and stability of this compound?

A: this compound is typically formulated as an emulsifiable concentrate (EC) and demonstrates compatibility with other herbicides like oryzalin, pendimethalin, and S-metolachlor. [, , , ] Its stability can be influenced by factors like pH, temperature, and soil type. [, ]

Q10: In which crops is this compound commonly used for weed control?

A: this compound is used for pre- and post-emergence weed control in various crops, including rice, onion, strawberry, peanut, papaya, and melon. [, , , , , , , ]

Q11: What types of weeds are effectively controlled by this compound?

A: this compound effectively controls a wide range of annual and perennial broadleaf weeds and some sedges. [, , , , , , , ]

Q12: Are there any limitations in this compound's weed control spectrum?

A: this compound does not effectively control all weed species. For instance, it may provide limited control against certain grass species like horseweed and Bidens pilosa. In such cases, a combination of herbicides is often used. [, , , ]

Q13: How persistent is this compound in the soil?

A: The persistence of this compound in soil varies depending on factors like soil type, pH, organic matter content, and environmental conditions. Its half-life in soil typically ranges from a few days to several weeks. [, , ]

Q14: How does soil type affect this compound degradation?

A: Studies show that this compound degrades faster in sandy soils compared to clayey soils. Soil organic matter content plays a significant role in its adsorption and degradation. [, ]

Q15: Are there strategies to mitigate the environmental impact of this compound?

A: Practices like optimizing application rates and timing, using controlled-release formulations, and incorporating biochar into the soil are being explored to minimize this compound's environmental footprint. [, , , ]

Q16: Is there evidence of weed resistance to this compound?

A: Yes, some weed populations, particularly rigid ryegrass (Lolium rigidum) in Spain, have developed resistance to this compound. This highlights the need for resistance management strategies, such as herbicide rotation and integrated weed management approaches. []

Q17: What are the known toxicological effects of this compound?

A: While the provided research abstracts don't focus on detailed toxicological data, it's crucial to consult safety data sheets and regulatory guidelines for comprehensive information on this compound's toxicity and safety profile. []

Q18: What are the future research avenues in the context of this compound?

A: Ongoing research focuses on understanding the mechanisms of resistance, developing new formulations with improved efficacy and reduced environmental impact, and exploring alternative weed management strategies to minimize reliance on herbicides. [, , , ]

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